Elevated Lipophilicity (XLogP3-AA) Compared to Unsubstituted 1-Aminotetralin
The 8-methyl derivative exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 1.9, a +0.3 unit increase over the unsubstituted 1,2,3,4-tetrahydronaphthalen-1-amine (XLogP3-AA = 1.6) [1][2]. This elevated lipophilicity is consistent with other monomethyl positional isomers (5-methyl, 7-methyl also report LogP ≈ 1.9), confirming that any ring methylation enhances membrane permeability potential compared to the parent scaffold [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydronaphthalen-1-amine (unsubstituted): 1.6 |
| Quantified Difference | +0.3 logP units (Δ = +0.3) |
| Conditions | Computed property via XLogP3 3.0 (PubChem, 2019 release) |
Why This Matters
For procurement decisions, a +0.3 logP difference indicates the 8-methyl analog will yield final compounds with predictably higher membrane permeability than the unsubstituted parent, reducing the need for additional lipophilic modifications later in synthesis.
- [1] PubChem Compound Summary for CID 68418741, 8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Computed Property: XLogP3-AA = 1.9. View Source
- [2] PubChem Compound Summary for CID 18066, 1,2,3,4-Tetrahydro-1-naphthylamine. Computed Property: XLogP3-AA = 1.6. View Source
- [3] PubChem Compound Summary for CID 28294340, (R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Computed Property: XLogP3-AA = 1.9. View Source
